molecular formula C10H14N2O2 B1180758 Bectumomab CAS No. 158318-63-9

Bectumomab

Cat. No.: B1180758
CAS No.: 158318-63-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bectumomab is a murine monoclonal antibody Fab' fragment targeting the CD22 antigen, a cell surface glycoprotein expressed on mature B-cells and B-cell malignancies such as non-Hodgkin’s lymphoma (NHL). It is radiolabeled with technetium-99m (Tc-99m) for diagnostic imaging of NHL . Structurally, it consists of the variable regions of the IMMU-LL2 antibody, with the heavy and light chains linked via disulfide bonds, forming a divalent fragment optimized for tumor targeting .

Clinically, this compound (marketed as LymphoScan) is used for radioimmunoscintigraphy (RIS) to detect recurrent or newly diagnosed NHL and to assess tumor targeting before radioimmunotherapy (RIT). Its Tc-99m labeling allows gamma camera imaging, providing non-invasive localization of CD22-positive lesions . Studies demonstrate its efficacy in identifying small-volume, low-grade NHL, particularly in the head and neck regions, though performance varies in central abdominal/thoracic areas .

Properties

CAS No.

158318-63-9

Molecular Formula

C10H14N2O2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of Bectumomab and Related Radioimmunoconjugates

Compound Name Target Antigen Isotope/Conjugate Indication Approval Status Key Features
This compound CD22 Tc-99m NHL imaging Investigational/Research Fab' fragment; optimized for pre-RIT targeting .
Ibritumomab tiuxetan (Zevalin) CD20 Y-90 or In-111 NHL therapy FDA-approved (2002) Full IgG1 antibody; β-emitter (Y-90) for therapeutic RIT .
Tositumomab (Bexxar) CD20 I-131 NHL therapy Discontinued (2014) Combines unlabeled IgG2a (targeting) and I-131-labeled antibody for RIT .
Fanolesomab (NeutroSpec) CD15 Tc-99m Appendicitis imaging Withdrawn (2005) IgM antibody; targets neutrophils in inflamed tissues .
Epratuzumab CD22 None (naked IgG) NHL, SLE therapy Investigational Humanized IgG1; therapeutic use in NHL and autoimmune diseases .

Mechanistic and Clinical Comparisons

  • Target Specificity: this compound and Epratuzumab both target CD22 but differ in application: this compound is a diagnostic fragment, while Epratuzumab is a full-length therapeutic antibody . CD20-targeting agents (Ibritumomab, Tositumomab) are used for RIT but lack CD22’s role in B-cell receptor modulation .
  • Isotope and Utility :

    • This compound’s Tc-99m emits gamma rays for imaging, whereas Ibritumomab’s Y-90 and Tositumomab’s I-131 emit β-particles for tumor ablation .
    • Compared to Ga-67 imaging, this compound shows superior sensitivity in low-grade NHL but underperforms in high-grade disease .
  • Clinical Performance: In a study of 21 NHL patients, this compound detected 56% of disease sites identified by conventional imaging, with additional lesions found in the brain and extremities . Ibritumomab tiuxetan achieves response rates of 74–80% in relapsed follicular NHL, highlighting its therapeutic superiority over this compound’s diagnostic role .

Advantages and Limitations

  • This compound :

    • Advantages: Rapid imaging (Tc-99m’s short half-life: 6 hours), low radiation burden, and specificity for CD22 .
    • Limitations: Reduced efficacy in central anatomical regions, variable performance in high-grade NHL .
  • Comparators: Ibritumomab/Tositumomab: Provide therapeutic benefits but carry risks of myelosuppression and secondary malignancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.